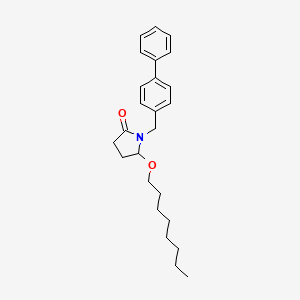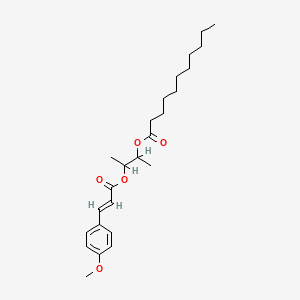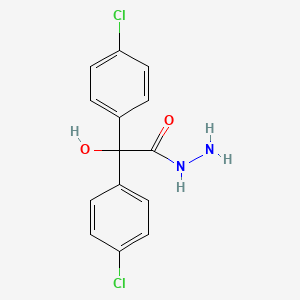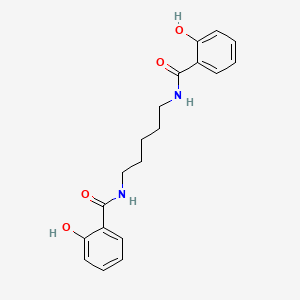
2-Benzoylmethylthioquinoline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoylmethylthioquinoline hydrobromide is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a benzoylmethylthio group attached to the quinoline ring, with a hydrobromide salt form
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzoylmethylthioquinoline hydrobromide typically involves the alkylation of 2-mercaptoquinoline with substituted α-bromacetophenones in an organic solvent in the presence of an alkali . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzoylmethylthioquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the benzoylmethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-Benzoylmethylthioquinoline hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-benzoylmethylthioquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-Mercaptoquinoline: A precursor in the synthesis of 2-benzoylmethylthioquinoline hydrobromide.
α-Bromacetophenones: Used in the alkylation process to form the compound.
Other Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.
Uniqueness: this compound is unique due to the presence of the benzoylmethylthio group, which imparts distinct chemical properties and potential biological activities. Its hydrobromide salt form also enhances its solubility and stability, making it suitable for various applications.
Propiedades
Número CAS |
134826-62-3 |
|---|---|
Fórmula molecular |
C17H14BrNOS |
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
1-phenyl-2-quinolin-2-ylsulfanylethanone;hydrobromide |
InChI |
InChI=1S/C17H13NOS.BrH/c19-16(14-7-2-1-3-8-14)12-20-17-11-10-13-6-4-5-9-15(13)18-17;/h1-11H,12H2;1H |
Clave InChI |
WSQGAZCFINKEQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C=C2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


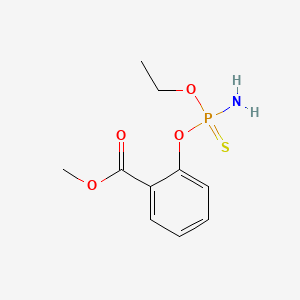





![N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate](/img/structure/B12736103.png)
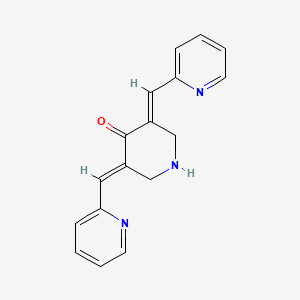

![5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride](/img/structure/B12736120.png)
